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Compound of Interest

Compound Name:
Tos-Gly-Pro-Arg-ANBA-IPA

acetate

Cat. No.: B15598042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

experimental applications, and relevant biological pathways associated with tos-GPR-ANBA-

IPA acetate. This information is intended to support researchers and professionals in the fields

of biochemistry, drug discovery, and diagnostics.

Core Chemical Properties
tos-GPR-ANBA-IPA acetate is a chromogenic and luminogenic peptide substrate designed for

the sensitive detection of specific protease activity. Its chemical structure and properties are

summarized below.
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Property Value

Full Chemical Name
Tosyl-glycyl-L-prolyl-L-arginyl-5-amino-2-

nitrobenzoic acid isopropylamide, acetate salt

Molecular Formula C₃₂H₄₅N₉O₁₀S

Molecular Weight 747.83 g/mol

CAS Number 2070009-46-8

Appearance Off-white to light yellow solid

Solubility Soluble in water

Storage Conditions
For long-term storage, -20°C or -80°C is

recommended to ensure stability.

Purity (Typical) ≥98%

Spectroscopic and Analytical Data
While specific spectra are proprietary to manufacturers, typical analytical data for tos-GPR-

ANBA-IPA acetate includes:

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and

purity of the peptide substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and

confirm the presence of key functional groups.

UV-Vis Spectroscopy: To determine the maximum absorbance wavelength (λmax), which is

crucial for chromogenic assays. The cleavage of the ANBA moiety by a target protease

results in a colored product that can be quantified spectrophotometrically.

Elemental Analysis: To confirm the elemental composition of the compound.

Experimental Protocols & Applications
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tos-GPR-ANBA-IPA acetate is primarily utilized as a substrate for proteases that recognize and

cleave the Gly-Pro-Arg (GPR) sequence. This sequence is a well-established recognition site

for serine proteases such as thrombin and trypsin.[1]

Chromogenic Protease Activity Assay
This assay measures the activity of a target protease by monitoring the color change resulting

from the cleavage of the substrate.

Principle: The target protease cleaves the amide bond between the arginine residue and the 5-

amino-2-nitrobenzoic acid (ANBA) isopropylamide group. This releases the ANBA moiety,

which is a chromophore with a distinct absorbance spectrum, allowing for the quantification of

enzymatic activity.

General Protocol:

Reagent Preparation:

Prepare a stock solution of tos-GPR-ANBA-IPA acetate in a suitable buffer (e.g., Tris-HCl,

pH 7.4).

Prepare a solution of the protease to be assayed in the same buffer.

Prepare a series of standards using a known concentration of the protease.

Assay Procedure:

In a 96-well microplate, add the substrate solution to each well.

Initiate the reaction by adding the protease solution (or standards/samples) to the wells.

Incubate the plate at a controlled temperature (e.g., 37°C).

Measure the absorbance at the appropriate wavelength (typically around 405 nm for p-

nitroaniline release, a similar chromophore) at regular time intervals using a microplate

reader.

Data Analysis:
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Calculate the rate of change in absorbance (ΔA/min) for each sample.

Generate a standard curve by plotting the ΔA/min versus the known protease

concentrations.

Determine the protease activity in the unknown samples by interpolating their ΔA/min

values on the standard curve.

Luminescence-Based Protease Activity Assay
This assay offers higher sensitivity compared to chromogenic assays and is suitable for

detecting low levels of protease activity.

Principle: The cleavage of the substrate by the target protease generates a product that can

participate in a secondary reaction to produce a luminescent signal. The specific mechanism

can vary depending on the assay kit and reagents used in conjunction with the substrate.

General Protocol:

Reagent Preparation:

Prepare the tos-GPR-ANBA-IPA acetate substrate solution.

Prepare the protease solution and standards.

Prepare the luminescence detection reagent according to the manufacturer's instructions.

Assay Procedure:

In a white or black opaque 96-well microplate, combine the substrate and protease

solutions.

Incubate to allow for enzymatic cleavage.

Add the luminescence detection reagent to each well.

Measure the luminescence signal using a microplate luminometer.

Data Analysis:
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Generate a standard curve by plotting the luminescence intensity versus the known

protease concentrations.

Determine the protease activity in the unknown samples from the standard curve.

Synthesis and Purification Workflow
The synthesis of tos-GPR-ANBA-IPA acetate is a multi-step process that typically involves

solid-phase peptide synthesis (SPPS), followed by modification and purification.
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Figure 1: General workflow for the synthesis and purification of tos-GPR-ANBA-IPA acetate.

Workflow Description:

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone (Gly-Pro-Arg) is assembled

on a solid resin support, starting from the C-terminal arginine. Each amino acid is added

sequentially with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group,

which is removed before the addition of the next amino acid. The final glycine residue is

coupled as a tosylated derivative.

Modification: The 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA) moiety is coupled

to the N-terminus of the resin-bound peptide.

Cleavage: The completed peptide is cleaved from the resin support using a strong acid, such

as trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using reversed-phase high-performance liquid

chromatography (RP-HPLC).
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Final Product Preparation: The purified peptide is lyophilized to obtain the final product as a

stable powder. The acetate salt form is typically obtained during the final purification and

lyophilization steps.

Signaling Pathways
The primary application of tos-GPR-ANBA-IPA acetate as a thrombin substrate links it to the

coagulation cascade and thrombin-mediated cell signaling through Protease-Activated

Receptors (PARs).

Coagulation Cascade
Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of

fibrinogen to fibrin, leading to the formation of a blood clot. The activity of thrombin is tightly

regulated, and its measurement is crucial in various clinical and research settings.
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Figure 2: Simplified diagram of the coagulation cascade leading to thrombin activation.
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Protease-Activated Receptor (PAR) Signaling
Thrombin exerts its cellular effects by cleaving and activating PARs, a family of G protein-

coupled receptors. The cleavage of the N-terminal domain of a PAR exposes a new N-terminus

that acts as a tethered ligand, activating the receptor and initiating downstream signaling

cascades. These pathways are involved in various physiological processes, including platelet

activation, inflammation, and cell proliferation.
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Figure 3: Thrombin-mediated Protease-Activated Receptor (PAR) signaling pathway.
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Conclusion
tos-GPR-ANBA-IPA acetate is a valuable tool for researchers studying proteases involved in

the coagulation cascade and related signaling pathways. Its utility in both chromogenic and

luminogenic assays provides flexibility in experimental design, catering to a range of sensitivity

requirements. A thorough understanding of its chemical properties, handling, and the biological

context of its target enzymes is essential for its effective application in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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